REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=C/N(C)C)=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1.C1C[O:19]CC1>P([O-])([O-])([O-])=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:19])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1
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Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)/C=C/N(C)C)[N+](=O)[O-]
|
Name
|
NaIO4
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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P(=O)([O-])([O-])[O-]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solids were removed
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Type
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WASH
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Details
|
the filter cake was washed with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with brine (2×100 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified via flash chromatography (5% EtOAc/hexanes to 10% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.41 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |